molecular formula C8H7NO3 B13445161 2-Oxo-3-(pyridin-4-yl)propanoic acid

2-Oxo-3-(pyridin-4-yl)propanoic acid

Cat. No.: B13445161
M. Wt: 165.15 g/mol
InChI Key: FYZIKWSUGIDPBN-UHFFFAOYSA-N
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Description

2-Oxo-3-(pyridin-4-yl)propanoic acid is an organic compound with the molecular formula C8H7NO3. It is a derivative of propanoic acid, where the hydrogen atom at the second carbon is replaced by a pyridin-4-yl group, and the third carbon is oxidized to a ketone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-(pyridin-4-yl)propanoic acid typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the oxo and propanoic acid functionalities. One common method involves the condensation of pyridine-4-carboxaldehyde with malonic acid in the presence of a base, followed by oxidative decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction pathways as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-(pyridin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted pyridinyl derivatives.

Mechanism of Action

The mechanism of action of 2-Oxo-3-(pyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-3-(pyridin-4-yl)propanoic acid is unique due to the presence of both the oxo and pyridinyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

2-oxo-3-pyridin-4-ylpropanoic acid

InChI

InChI=1S/C8H7NO3/c10-7(8(11)12)5-6-1-3-9-4-2-6/h1-4H,5H2,(H,11,12)

InChI Key

FYZIKWSUGIDPBN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CC(=O)C(=O)O

Origin of Product

United States

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